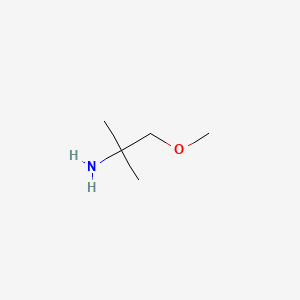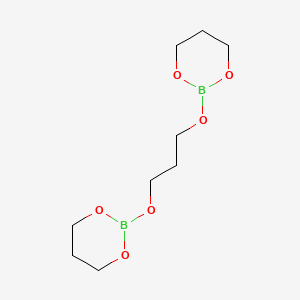
4,4'-Thiodiresorcinol
Overview
Description
4,4'-Thiodiresorcinol (4,4'-TDR) is a small molecule that has been studied for its potential applications in science and medicine. It is a versatile molecule that has a wide variety of uses, from synthesis to medical research.
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that many compounds with similar structures are known to interact with various biochemical pathways, influencing a range of downstream effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
4,4’-Thiodiresorcinol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and reductases. These interactions often involve the hydroxyl groups of 4,4’-Thiodiresorcinol forming hydrogen bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, 4,4’-Thiodiresorcinol can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Cellular Effects
The effects of 4,4’-Thiodiresorcinol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling molecules, 4,4’-Thiodiresorcinol can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, 4,4’-Thiodiresorcinol has been found to affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, 4,4’-Thiodiresorcinol exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of its hydroxyl groups to the active sites of enzymes, leading to either inhibition or activation of these enzymes. For example, 4,4’-Thiodiresorcinol can inhibit the activity of certain peroxidases by binding to their active sites and preventing substrate access . Additionally, it can activate reductases by stabilizing their active conformations. These interactions result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Thiodiresorcinol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that 4,4’-Thiodiresorcinol can have lasting effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of 4,4’-Thiodiresorcinol vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, 4,4’-Thiodiresorcinol can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress when present in excessive amounts .
Metabolic Pathways
4,4’-Thiodiresorcinol is involved in several metabolic pathways, particularly those related to oxidative stress responses and energy metabolism. It interacts with enzymes such as peroxidases and reductases, influencing their activity and thereby modulating metabolic flux . Additionally, 4,4’-Thiodiresorcinol can affect the levels of metabolites involved in glycolysis and the citric acid cycle, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,4’-Thiodiresorcinol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophilicity and ability to form hydrogen bonds with transport proteins .
Subcellular Localization
The subcellular localization of 4,4’-Thiodiresorcinol is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in oxidative stress responses and metabolism . Additionally, 4,4’-Thiodiresorcinol can be found in the mitochondria, where it influences mitochondrial function and energy production . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .
properties
IUPAC Name |
4-(2,4-dihydroxyphenyl)sulfanylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYXYMZQRSPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)SC2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037747 | |
| Record name | 4,4'-Thiodibenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97-29-0 | |
| Record name | 4,4′-Thiobis[1,3-benzenediol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Thiodiresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Thiodiresorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4,4'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Thiodibenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-thiodiresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-THIODIRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2M09JWG5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)



![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)
![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)







